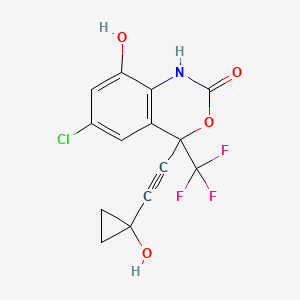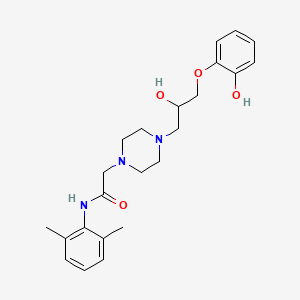
o-Desmethyl ranolazine
Vue d'ensemble
Description
O-Desmethyl ranolazine is a compound with the molecular formula C23H31N3O4 . It is also known by other names such as Desmethyl Ranolazine and CVT-2514 . It is a derivative of ranolazine, a well-tolerated medication that selectively inhibits the late sodium current .
Synthesis Analysis
An enantioselective bioanalytical method using dispersive liquid–liquid microextraction (DLLME) and LC–MS/MS was developed for the chiral analysis of ranolazine (RNZ) and one of its metabolites (desmethyl ranolazine [DRNZ]) .Molecular Structure Analysis
The molecular weight of o-Desmethyl ranolazine is 413.5 g/mol . Its IUPAC name is N - (2,6-dimethylphenyl)-2- [4- [2-hydroxy-3- (2-hydroxyphenoxy)propyl]piperazin-1-yl]acetamide . The InChI and Canonical SMILES are also provided in the PubChem database .Chemical Reactions Analysis
The enantioselective bioanalytical method mentioned earlier was used for the chiral analysis of ranolazine and desmethyl ranolazine . The analytes were extracted from the microsomal medium by DLLME, using chloroform as the extractor solvent and acetone as the dispersive solvent .Physical And Chemical Properties Analysis
The computed properties of o-Desmethyl ranolazine include a molecular weight of 413.5 g/mol, XLogP3-AA of 2.4, Hydrogen Bond Donor Count of 3, Hydrogen Bond Acceptor Count of 6, and Rotatable Bond Count of 8 .Applications De Recherche Scientifique
I have conducted a search for scientific research applications of Desmethyl Ranolazine, also known as o-Desmethyl ranolazine or CVT-2514. However, detailed information on specific applications in various fields is limited. Below are the potential applications based on the available data:
Pharmacokinetics and Drug Metabolism
Desmethyl Ranolazine is a metabolite of ranolazine, which is used in the treatment of chronic angina. Studies have focused on developing methods for the quantitative analysis of ranolazine and its metabolites in biological samples, which is crucial for understanding the pharmacokinetics and metabolism of the drug .
Cardiovascular Research
Ranolazine has been studied for its efficacy and safety in patients with stable angina pectoris. While specific studies on Desmethyl Ranolazine are not detailed, it can be inferred that it may play a role in cardiovascular research due to its relation to ranolazine .
Neurological Disorders
There have been reports of neuronal effects of ranolazine in vivo, suggesting potential therapeutic applications in treating central neuronal disorders, including certain forms of epilepsy and migraine. The role of Desmethyl Ranolazine in such treatments could be an area for further research .
Mécanisme D'action
Target of Action
Desmethyl Ranolazine primarily targets the late inward sodium current (I Na) in heart muscle cells . This current plays a crucial role in the regulation of sodium and calcium levels within the cells, which are essential for proper cardiac function .
Mode of Action
Desmethyl Ranolazine acts by inhibiting the late inward sodium current (I Na) . This inhibition reduces the influx of sodium ions into the cells, which indirectly prevents calcium overload in the cells . The reduction in calcium overload can help alleviate symptoms of conditions like chronic angina .
Biochemical Pathways
The inhibition of the late inward sodium current by Desmethyl Ranolazine affects the sodium-calcium exchange in cardiac cells . In disease states, enhanced sodium-calcium exchange due to augmented late phase of the inward sodium current activity leads to increased cytosolic calcium . By inhibiting the late inward sodium current, Desmethyl Ranolazine can prevent this calcium overload .
Pharmacokinetics
Desmethyl Ranolazine is extensively metabolized by cytochrome P450 (CYP) enzymes, particularly CYP3A and to a lesser extent, CYP2D6 . The absolute bioavailability of the drug ranges from 35% to 50% . The elimination half-life of Desmethyl Ranolazine is approximately 1.4 to 1.9 hours . It is excreted primarily through the kidneys (75%) and feces (25%) .
Result of Action
The primary result of Desmethyl Ranolazine’s action is the reduction of calcium overload in cardiac cells . This can help to alleviate symptoms of conditions like chronic angina . Additionally, it has been suggested that Desmethyl Ranolazine may have beneficial effects on myocardial metabolism .
Action Environment
The action of Desmethyl Ranolazine can be influenced by various environmental factors. For instance, the presence of other drugs that inhibit or induce CYP3A can affect the metabolism and hence the efficacy of Desmethyl Ranolazine . Furthermore, the drug’s pharmacokinetics can be affected by renal impairment, with the area under the curve (AUC) increasing up to 2-fold with advancing degree of renal impairment .
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
N-(2,6-dimethylphenyl)-2-[4-[2-hydroxy-3-(2-hydroxyphenoxy)propyl]piperazin-1-yl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H31N3O4/c1-17-6-5-7-18(2)23(17)24-22(29)15-26-12-10-25(11-13-26)14-19(27)16-30-21-9-4-3-8-20(21)28/h3-9,19,27-28H,10-16H2,1-2H3,(H,24,29) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQTKNELUBGGUKI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)CN2CCN(CC2)CC(COC3=CC=CC=C3O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H31N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20675815 | |
| Record name | N-(2,6-Dimethylphenyl)-2-{4-[2-hydroxy-3-(2-hydroxyphenoxy)propyl]piperazin-1-yl}acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20675815 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
413.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
172430-45-4 | |
| Record name | O-Desmethyl ranolazine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0172430454 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-(2,6-Dimethylphenyl)-2-{4-[2-hydroxy-3-(2-hydroxyphenoxy)propyl]piperazin-1-yl}acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20675815 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | O-DESMETHYL RANOLAZINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0G2S752Q5J | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



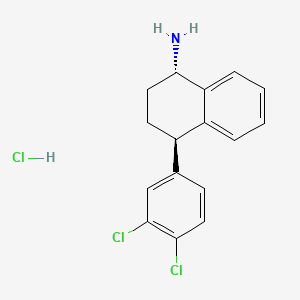
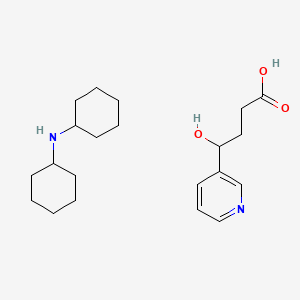
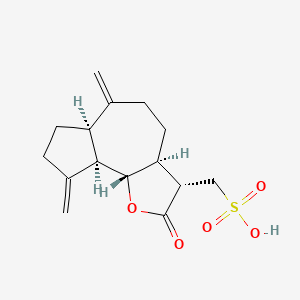
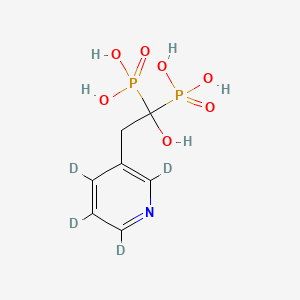
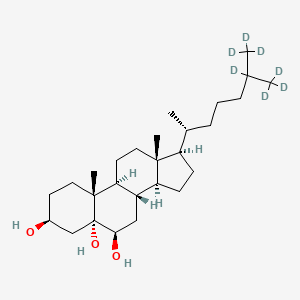

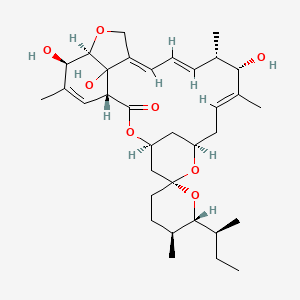
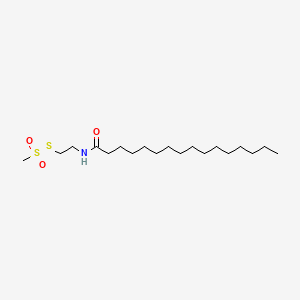

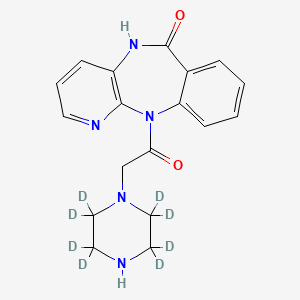
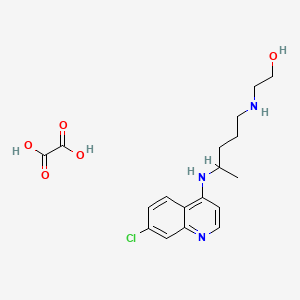
![1H-Benzo[d]imidazole-5,6-diamine dihydrochloride](/img/structure/B563622.png)
![9-Hydroxymethyl-2H-dibenzo[cd,g]indazole-6-one](/img/structure/B563623.png)
